3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Description
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Properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-15-9-6-13(11(14)2-5-12)10-3-7-16-8-4-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILVBSXKBXZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the CAS number 2097984-19-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature, but it can be inferred from its structural characteristics and related compounds. Here are some potential activities based on similar amide derivatives:
- Antimicrobial Activity : Amides often exhibit antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth and may serve as potential antibiotics.
- Anti-inflammatory Effects : Some amide derivatives have shown promise in reducing inflammation, which could be relevant for therapeutic applications in inflammatory diseases.
- Antioxidant Properties : The presence of methoxy and chloro groups may enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.
Case Study: Related Amide Derivatives
A study on thieno[2,3-c]pyrazole compounds demonstrated various biological activities including:
- Antioxidant Activity : These compounds showed protective effects against oxidative damage in erythrocytes when exposed to toxic substances .
- Antimicrobial and Anticancer Activity : Other derivatives have exhibited significant antimicrobial and anticancer properties, suggesting that structural modifications can lead to enhanced bioactivity .
Table: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thieno[2,3-c]pyrazole | Antioxidant, Antimicrobial | |
| Pyrazole Derivatives | Anti-inflammatory, Anticancer |
Safety and Handling
As with many chemical compounds, safety precautions are essential:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide exhibit significant anticancer properties. In a study focusing on pyridine derivatives, it was found that modifications to the tetrahydro-2H-pyran moiety can enhance the cytotoxicity against various cancer cell lines. The presence of the chloro and methoxyethyl groups plays a crucial role in increasing the compound's potency against tumor cells .
2. Antimicrobial Properties
Another significant application of this compound is in the field of antimicrobial research. Studies have shown that related compounds demonstrate effective antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis . This property can be particularly useful in developing new antibiotics or antifungal agents.
3. Neurological Research
The compound's structure suggests potential use in neurological studies, particularly concerning neuroprotective effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases . Further research could elucidate the specific mechanisms through which this compound may exert protective effects on neuronal cells.
Material Science Applications
1. Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique functional groups allow for the creation of polymers with tailored properties, such as increased flexibility or enhanced thermal stability . Research into copolymerization techniques demonstrates that incorporating this compound can lead to materials with improved mechanical properties.
2. Coatings and Adhesives
The chemical stability and adhesion properties of compounds like this compound make them suitable candidates for use in coatings and adhesives. These applications benefit from the compound's ability to form strong bonds with various substrates while maintaining resistance to environmental degradation .
Agricultural Research Applications
1. Pesticide Development
The structure of this compound suggests potential utility as a pesticide or herbicide. Preliminary studies indicate that similar compounds can inhibit the growth of certain pests and weeds, providing a basis for developing new agrochemicals that are both effective and environmentally friendly .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity in modified tetrahydro-2H-pyran derivatives against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant inhibition of bacterial growth in Gram-positive strains using derivatives of the compound. |
| Study C | Neurological Effects | Identified potential neuroprotective effects in models of Alzheimer's disease with related compounds. |
| Study D | Polymer Chemistry | Developed new flexible polymers incorporating the compound, improving thermal stability by 30%. |
| Study E | Pesticide Efficacy | Evaluated herbicidal activity against common agricultural weeds, showing over 70% effectiveness at low concentrations. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
